molecular formula C12H10O3 B147377 4,4'-Dihydroxydiphenyl ether CAS No. 1965-09-9

4,4'-Dihydroxydiphenyl ether

Cat. No. B147377
CAS RN: 1965-09-9
M. Wt: 202.21 g/mol
InChI Key: NZGQHKSLKRFZFL-UHFFFAOYSA-N
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Description

4,4'-Dihydroxydiphenyl ether is a chemical compound that serves as a valuable precursor for various advanced materials, including thermally stable plastics such as polyamides, polyarylates, polyimides, and polybenzoxazoles. These materials are particularly useful in the electronics industry for applications such as interlayer insulators and protective films for semiconductors .

Synthesis Analysis

The synthesis of 4,4'-Dihydroxydiphenyl ether and its derivatives is a critical aspect of producing high-performance polymers. For instance, the synthesis of new poly(ether imide)s involves starting from nitro-displacement reactions, followed by alkaline hydrolysis and dehydration of the resulting bis(ether diacid)s . Another approach includes the synthesis of brominated 4-hydroxy nitrodiphenyl ethers, which are designed to avoid the production of toxic dioxins . Additionally, the synthesis of 3,3',4,4'-Tetraaminodiphenyl ether from 4,4'-diaminodiphenyl ether through a five-step process, including N-acylation, nitration, acid hydrolysis, reduction, and neutralization, has been reported .

Molecular Structure Analysis

The molecular structure of 4,4'-Dihydroxydiphenyl ether and its derivatives is crucial for their properties and applications. The synthesis of poly(ether imide)s derived from bulky pendent bis(ether anhydride)s results in polymers with high molecular weights and amorphous diffraction patterns, indicating a non-crystalline structure that contributes to their solubility and thermal properties . The molecular structure of synthesized brominated 4-hydroxy nitrodiphenyl ethers has been confirmed using techniques such as NMR and IR spectroscopy .

Chemical Reactions Analysis

Chemical reactions involving 4,4'-Dihydroxydiphenyl ether derivatives include base-catalyzed rearrangements, such as the Claisen and Cope rearrangements, which have been applied to the synthesis of natural products like alliodorin and alliodorol . The chemical structures of the intermediates and final products in these reactions are characterized using spectroscopic methods to ensure the correct transformations have occurred .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 4,4'-Dihydroxydiphenyl ether are notable for their high solubility, thermal stability, and mechanical strength. Poly(ether imide)s exhibit excellent solubility in a variety of solvents, high glass transition temperatures, and good thermal stability, with 10% weight loss recorded at temperatures above 450°C . These polymers also demonstrate desirable mechanical properties, such as tensile strength and modulus, making them suitable for the production of tough and flexible films .

Scientific Research Applications

1. Activity and Reactivity Analysis in Water Environment

  • Results and Outcomes: The results have shown that the 4,4’-Dihydroxydiphenyl ether is found to be useful to both bond electrophilic and electrophobic group in water, especially the electrophilic ones. The energy gap for the first-level transition of 4,4’-Dihydroxydiphenyl ether is 0.36117 a.u, reflecting its relatively low reactivity .

2. Adsorption on Molecularly Imprinted Polymer

  • Application Summary: This research developed a novel interfacial potentiometry with double poles (IPDP) sensor for detecting 4,4’-diaminodiphenyl ether (4,4’–DIADPE) based on the adsorption interaction between the molecularly imprinted polymer (MIP) on the surface of graphene-modified pencil core electrode (G−PCE) and its template molecules .
  • Methods and Procedures: MIP is synthesized by electropolymerization with 4,4’–DIADPE (as template molecules) and acrylamide (AM, as functional monomer). The adsorption mechanism and kinetics for the adsorption of 4,4’–DIADPE on MIP are explored by IPDP .
  • Results and Outcomes: The intra-particle diffusion model shows that a multiple sorption rate is attributed to this adsorption. A pseudo-first-order equation is established, which fits well with the adsorption data, indicating that physical adsorption should be the rate determining processes in adsorption .

Safety And Hazards

4,4’-Dihydroxydiphenyl ether may be harmful if inhaled, absorbed through skin, or swallowed . It can cause skin irritation, serious eye irritation, and respiratory tract irritation .

Future Directions

4,4’-Dihydroxydiphenyl ether is an interesting intermediate, especially as a bifunctional compound for the production of plastics . It is also used in the development of anion exchange membrane material as a competitive candidate material for fuel cells .

properties

IUPAC Name

4-(4-hydroxyphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGQHKSLKRFZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022169
Record name 4,4'-Dihydroxydiphenyl ether
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dihydroxydiphenyl ether

CAS RN

1965-09-9
Record name 4,4′-Dihydroxydiphenyl ether
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Record name 4,4'-Dihydroxydiphenyl ether
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Record name Phenol, 4,4'-oxybis-
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Record name 4,4'-Dihydroxydiphenyl ether
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Record name p,p'-oxybisphenol
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Record name 4,4'-DIHYDROXYDIPHENYL ETHER
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Synthesis routes and methods

Procedure details

In a 0.5-liter three-neck flask equipped with stirrer, thermometer, and ball condenser, 84.4 g (0.2 mole) of 4,4'-diiododiphenyl ether, 93.0 g (2.32 moles) of NaOH, 2.1 g of powdered copper, 1.7 g of cuprous chloride, 3.3 g of sodium peroxide, and 33 ml of water were heated over 4 hours to 190° C. After cooling to 140° C., another 37 ml of water were added and the batch was stirred for another 3 hours at 150° C. After cooling to room temperature, the batch was mixed with 200 ml of water and filtered. 200 g of ice were added to the filtrate, which was acidified with concentrated hydrochloric acid. The precipitated 4,4'-dihydroxydiphenyl ether was drawn off by suction and recrystallized from 0.8 liter of water. Yield: 33.5 g (83%).
Quantity
84.4 g
Type
reactant
Reaction Step One
Name
Quantity
93 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
37 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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